Afidopyropen

Insecticide toxicology Whitefly control LC50 bioassay

Afidopyropen is a semi-synthetic pyropene insecticide derived from the microbial secondary metabolite pyripyropene A, produced by Penicillium coprobium. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9D chordotonal organ TRPV channel modulator, and is currently the only member of this subgroup.

Molecular Formula C33H39NO9
Molecular Weight 593.7 g/mol
CAS No. 915972-17-7
Cat. No. B605212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfidopyropen
CAS915972-17-7
SynonymsAfidopyropen;  ME-5343
Molecular FormulaC33H39NO9
Molecular Weight593.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H39NO9/c1-31-11-10-24(42-29(38)18-8-9-18)32(2,16-40-28(37)17-6-7-17)22(31)14-23(35)33(3)27(31)26(36)25-21(43-33)13-20(41-30(25)39)19-5-4-12-34-15-19/h4-5,12-13,15,17-18,22-24,26-27,35-36H,6-11,14,16H2,1-3H3/t22-,23+,24+,26+,27-,31+,32+,33-/m1/s1
InChIKeyLRZWFURXIMFONG-HRSIRGMGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Afidopyropen (CAS 915972-17-7) Procurement Guide: Technical Profile for Sucking Pest Management


Afidopyropen is a semi-synthetic pyropene insecticide derived from the microbial secondary metabolite pyripyropene A, produced by Penicillium coprobium [1]. It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9D chordotonal organ TRPV channel modulator, and is currently the only member of this subgroup [2]. The compound acts by overstimulating heteromeric Nanchung/Inactive TRPV channels expressed exclusively in insect chordotonal stretch receptor neurons, leading to impaired coordination, cessation of feeding, and eventual mortality in target piercing-sucking pests including aphids, whiteflies, leafhoppers, and psyllids [3].

Novel insect TRPV channel modulator (IRAC Group 9D)
Semi-synthetic derivative of microbial metabolite pyripyropene A
No cross-resistance to major insecticide classes in reported field populations

Why Afidopyropen Cannot Be Substituted with Generic Chordotonal Organ Modulators or Neonicotinoids


Within the chordotonal organ modulator class, compounds that induce superficially similar intoxication symptoms exhibit fundamentally distinct target engagement and cross-resistance profiles. Flonicamid, despite producing comparable behavioral disruption in treated insects, does not activate insect TRPV channels nor compete with afidopyropen for binding, confirming a distinct target site [1]. Pymetrozine and pyrifluquinazon share the same TRPV binding site as afidopyropen, but with markedly lower binding affinity [1]. Critically, field populations with established resistance to organophosphates, carbamates, pyrethroids, and neonicotinoids remain fully susceptible to afidopyropen, demonstrating no cross-resistance to these major insecticide classes [2]. Consequently, substituting afidopyropen with another in-class compound or a neonicotinoid alternative risks therapeutic failure in resistant populations and fails to provide the resistance management rotation value inherent to Group 9D chemistry.

Flonicamid: different target site

Flonicamid does not activate insect TRPV channels nor compete for afidopyropen binding; behavioural similarity does not indicate interchangeability.

Pymetrozine / pyrifluquinazon: lower binding affinity

These compounds share the TRPV binding site but show markedly lower affinity; efficacy and dose-response profiles may differ.

Neonicotinoids / organophosphates: cross-resistance absent

Field populations resistant to these classes remain susceptible to afidopyropen, but the reverse may not hold; rotation value is lost if afidopyropen is replaced.

Afidopyropen Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Key Comparators


Superior Acute Toxicity to Bemisia tabaci Compared with Flonicamid

Afidopyropen demonstrates approximately 2-fold higher acute toxicity to tobacco whitefly (Bemisia tabaci MEAM1) compared with flonicamid, another selective chordotonal organ-targeting insecticide . Both nymphal and adult stages show greater susceptibility to afidopyropen.

Acute toxicity vs flonicamid
Direct comparison
Afidopyropen Nymphs: 12.795 mg/L Adults: 4.711 mg/L
Flonicamid Nymphs: 25.359 mg/L Adults: 11.050 mg/L

Reported ~2-fold higher acute toxicity to B. tabaci; supports potency screening.

Laboratory bioassay, 72 h; Bemisia tabaci MEAM1.

Insecticide toxicology Whitefly control LC50 bioassay

Higher TRPV Channel Binding Affinity than Pymetrozine with Direct Competition for Shared Binding Site

In heterologous expression systems, tritium-labeled afidopyropen bound to Drosophila melanogaster TRPV channels with higher affinity than pymetrozine and competed directly with pymetrozine for the same binding site [1]. The binding interface is primarily formed by the Nanchung protein, with Inactive protein co-expression dramatically increasing binding affinity for both insecticides [1].

TRPV binding vs pymetrozine
Direct comparison
Afidopyropen Higher affinity; outcompetes pymetrozine
Pymetrozine Lower affinity; competitive displacement

Reported binding affinity difference supports target engagement studies.

Drosophila TRPV channels; radioligand assay; Ki not reported.

Receptor pharmacology Binding affinity Mode of action

Exceptional Selectivity Between Target Pest Myzus persicae and Beneficial Predator Coccinella septempunctata

Afidopyropen exhibits extreme target selectivity, with the EC50 for TRPV channel activation in the beneficial predator Coccinella septempunctata being nearly 20,000-fold higher than in the target pest Myzus persicae [1]. This selectivity is mechanistically underpinned by differential binding affinity to the TRPV channels of each species (-9.1 kcal/mol for M. persicae vs -8.2 kcal/mol for C. septempunctata) [1].

Pest-predator selectivity
Direct comparison
Myzus persicae EC50: 2.08 nM
Coccinella septempunctata EC50: 41,360 nM

Reported 19,885-fold selectivity ratio; supports non-target organism study endpoints.

In vivo selectivity: larvae >372-fold, adults >7,267-fold.

Selectivity ratio Natural enemy safety Integrated pest management

Full Efficacy Retention Against Neonicotinoid- and Organophosphate-Resistant Cotton Aphid Populations

Field trials demonstrate that afidopyropen maintains equivalent or superior efficacy against neonicotinoid-resistant and organophosphate-resistant cotton aphid (Aphis gossypii) populations compared with susceptible populations [1]. The LC90 values for resistant populations were numerically lower than for the susceptible baseline, confirming absence of cross-resistance.

Efficacy in resistant aphids
Direct comparison
Susceptible LC90: 0.012 mg/L
OP-resistant LC90: 0.008 mg/L
Neonicotinoid-resistant LC90: 0.002 mg/L

Reports retained endpoint response against resistant populations; supports cross-resistance study.

Field-collected Aphis gossypii; foliar application.

Insecticide resistance Cross-resistance Resistance management

Broad-Spectrum Activity Against Piercing-Sucking Pests with Variable Potency Across Target Species

Comprehensive analysis of domestic Chinese research (2019-2024) reveals afidopyropen LC50 values ranging from 1.35 mg/L to 1,368.71 mg/L across different piercing-sucking pest species [1]. This wide potency range reflects species-specific TRPV channel sensitivity, with highest activity observed against cotton aphid (Aphis gossypii, LC50 1.35 mg/L) and lowest against the stink bug Eurydema gebleri (LC50 1,368.71 mg/L) [1].

Cross-species potency range
Cross-study comparable
1.35 – 1,368.71 mg/L
LC50 span across 8 sucking pest species

Reported >1000-fold potency span; supports target sensitivity profiling studies.

Compiled from multiple Chinese studies (2019–2024).

Pest spectrum LC50 range Comparative toxicology

Rapid Plant and Soil Dissipation Kinetics Minimizing Environmental Persistence

Afidopyropen exhibits short dissipation half-lives in plant tissues and soil, reducing concerns about persistent environmental residues. In wheat, half-lives were 1.65 days on plant foliage and 1.21 days in soil [1]. On vegetable crops, dissipation ranged from 1.45-2.34 days on cabbage to 3.98-5.98 days on chili [2].

Dissipation half-life
Cross-study comparable
1.21 – 5.98 days
Plant and soil DT50 across crops

Reported rapid dissipation supports residue fate studies; note non-systemic property.

Class-level comparison: neonicotinoids DT50 often >100 days.

Environmental fate Dissipation half-life Residue management

Afidopyropen Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


Resistance Management Rotation in Neonicotinoid-Failure Cotton and Vegetable Systems

In cotton and vegetable production regions with documented neonicotinoid and organophosphate resistance in aphid and whitefly populations, afidopyropen provides a critical rotational chemistry option. Field data confirm LC90 values of 0.002-0.008 mg/L against resistant Aphis gossypii populations, with efficacy equivalent or superior to susceptible populations [1]. Australian baseline susceptibility studies further validate the absence of cross-resistance to carbamate, pyrethroid, organophosphate, and neonicotinoid resistance mechanisms in Myzus persicae [2]. Integration into IRM programs preserves efficacy of existing chemistries while introducing a novel Group 9D mode of action.

IPM Programs Requiring Natural Enemy Conservation

Afidopyropen is particularly suited for integrated pest management systems where conservation of predatory arthropods is prioritized. The 19,885-fold difference in TRPV channel EC50 between target pest Myzus persicae (2.08 nM) and beneficial predator Coccinella septempunctata (41,360 nM) [3] translates to in vivo selectivity ratios exceeding 372-fold for larvae and >7,267-fold for adults [3]. Field application preserves predatory beetle populations while effectively controlling aphid infestations, reducing the need for broad-spectrum rescue treatments.

Whitefly-Transmitted Virus Management in Protected and Open-Field Vegetables

The superior acute toxicity of afidopyropen to Bemisia tabaci compared with flonicamid-approximately 2-fold more potent against both nymphs (LC50 12.795 vs 25.359 mg/L) and adults (LC50 4.711 vs 11.050 mg/L) -supports its use in virus vector management programs. Sublethal concentrations further reduce F0 generation fecundity and longevity, while transgenerational effects decrease population growth parameters (intrinsic rate of growth r, net reproductive rate R0) . Application prior to peak whitefly migration can suppress virus transmission while minimizing selection pressure through lower effective rates.

Short Pre-Harvest Interval Applications on Leafy Vegetables and Small Fruits

Rapid foliar dissipation (DT50 1.45-2.34 days on cabbage; 1.65 days on wheat foliage) [4][5] enables flexible pre-harvest interval management in crops with short harvest windows. Unlike systemic neonicotinoids with extended plant persistence, afidopyropen's rapid degradation profile supports applications closer to harvest without exceeding residue tolerances. This property is particularly valuable for fresh-market leafy vegetables and herbs where extended PHIs are commercially limiting. Note that afidopyropen is not systemic and provides only contact/translaminar activity [6].

Application
Selection Property
Validation Focus
Resistance management study in neonicotinoid-resistant aphid models
Cross-resistance profile
Efficacy retention against resistant populations
Integrated pest management predator conservation studies
Species-selectivity ratio
Predator survival and reproduction endpoints
Whitefly virus vector research models
Acute toxicity potency
Sublethal and transgenerational endpoints
Pre-harvest interval residue dissipation studies
Foliar dissipation kinetics
Residue decay and non-systemic transport endpoints

Technical Documentation Hub

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3 linked technical documents
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